N-(2-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
Description
N-(2-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a benzimidazole core substituted with a trifluoromethyl group and an acetamide moiety attached to a chlorophenyl ring. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O/c17-10-5-1-2-6-11(10)21-14(24)9-23-13-8-4-3-7-12(13)22-15(23)16(18,19)20/h1-8H,9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNZTYROWOQBNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=CC=C3Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative in the presence of a dehydrating agent such as polyphosphoric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using a reagent like trifluoromethyl iodide in the presence of a base.
Attachment of the Acetamide Moiety: The acetamide group is introduced by reacting the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.
Final Coupling with 2-Chlorophenyl Group: The final step involves coupling the intermediate with 2-chloroaniline under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts to minimize production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl ring can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced forms of any nitro or carbonyl groups.
Substitution: Substituted derivatives on the chlorophenyl ring.
Scientific Research Applications
N-(2-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: The compound can inhibit key enzymes or block receptor sites, leading to the disruption of biological processes such as cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
N-(2-chlorophenyl)-2-[1H-benzimidazol-1-yl]acetamide: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.
N-(2-chlorophenyl)-2-[2-methyl-1H-1,3-benzimidazol-1-yl]acetamide: Substitutes the trifluoromethyl group with a methyl group, potentially altering its pharmacokinetic and pharmacodynamic profiles.
Uniqueness: The presence of the trifluoromethyl group in N-(2-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide enhances its lipophilicity and metabolic stability, which can lead to improved bioavailability and efficacy in medicinal applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
